1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole
Overview
Description
1-(2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indole, also known as DMOI, is a synthetic indole derivative that has been studied for its potential applications in scientific research. It is a member of the indole family, and is composed of a pyrrole ring with two nitrogen atoms and an ethyl group attached. DMOI has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and its applications in the lab.
Scientific Research Applications
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through Mannich reactions . This reaction introduces an aminoalkyl group into the molecule, which can significantly alter its chemical properties and reactivity. The presence of the dimethylmorpholinyl group in the compound can enhance the solubility and bioavailability of the resulting molecules.
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives have shown potential in enhancing the biological activity of pharmaceuticals . For instance, modifications of the compound have led to the development of molecules with improved antioxidant and antimicrobial activities. This is particularly valuable in the search for new drugs with better efficacy and fewer side effects.
Antimicrobial Research
The compound has been used to synthesize novel heterocyclic compounds with observed in vitro antimicrobial properties . These synthesized compounds have been tested against various microorganisms, showing promise as potential antimicrobial agents.
Antioxidant Properties
Researchers have explored the compound’s ability to contribute to the antioxidant properties of synthesized molecules . The compound’s structure allows for the creation of derivatives that can scavenge free radicals, which is a crucial characteristic in the development of antioxidants.
Water Solubility Enhancement
The compound has been utilized to increase the water solubility of curcumin derivatives . This is significant because increased solubility can lead to better absorption and efficacy of drugs, particularly those derived from natural products like curcumin.
Biological Activity Potentiation
Curcuminoids bearing a pyrazole ring, when modified with the compound, have shown enhanced potency in their biological activities . These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitor effects. The stability and minimal metal chelating properties of these modified curcuminoids make them attractive for further drug development.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-indol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)16(19)11-17-8-7-14-5-3-4-6-15(14)17/h3-8,12-13H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZGGZKCILZCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201687 | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole | |
CAS RN |
1105192-94-6 | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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